molecular formula C15H13BrO2S B1611393 1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone CAS No. 225222-73-1

1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone

Cat. No. B1611393
M. Wt: 337.2 g/mol
InChI Key: DTRVNVMSPNNOMV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone (BMPTE) is an organic compound that has been used in a variety of scientific research applications. It is a brominated aromatic compound with a phenylthioether side chain, which has been found to have a wide range of biochemical and physiological effects. BMPTE has been used in a variety of laboratory experiments, and it has been found to be a useful tool for researchers in the fields of biochemistry and physiology.

Scientific Research Applications

Enantioselective Catalysis

A study detailed the use of polymethacrylate containing a prolinol derivative for the asymmetric reduction of 1-arylethanones, including 1-(4-bromophenyl)ethanone. This catalyst showed high selectivity in the reduction process, demonstrating its application in producing enantioenriched secondary alcohols. The study highlights the potential of using such catalysts in enantioselective synthesis, which is crucial for the development of drugs and agrochemicals (Thvedt et al., 2011).

Antimicrobial Agents

Another research effort synthesized novel Schiff bases from 1-(3-fluoro-4-methoxyphenyl)ethanone and investigated their antimicrobial activities. The study found that certain derivatives showed excellent antimicrobial properties, suggesting the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).

Enantiomerically Pure Compounds

Research on the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane from a related bromoethanone compound was reported. The study involved several steps, including resolution and crystallization to obtain optically pure enantiomers, illustrating the compound's application in producing stereochemically complex structures (Zhang et al., 2014).

Material Science

A study on the crystal and molecular structures of chalcones derived from thiophene-3-carbaldehyde, including compounds with a bromophenyl substituent, was conducted. These compounds have potential applications in material science due to their unique structural and electronic properties (Quoc et al., 2019).

Anti-inflammatory Activity

Research on the synthesis of S-alkylated derivatives exhibiting anti-inflammatory activity included the use of methoxyphenyl compounds. This study underscores the role of such compounds in designing new anti-inflammatory drugs, which is essential for treating various inflammatory disorders (Labanauskas et al., 2004).

properties

IUPAC Name

1-(4-bromophenyl)-2-(3-methoxyphenyl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2S/c1-18-13-3-2-4-14(9-13)19-10-15(17)11-5-7-12(16)8-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRVNVMSPNNOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572642
Record name 1-(4-Bromophenyl)-2-[(3-methoxyphenyl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-((3-methoxyphenyl)thio)ethanone

CAS RN

225222-73-1
Record name 1-(4-Bromophenyl)-2-[(3-methoxyphenyl)sulfanyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.09 g (70.5 mmol) 3-mercaptoanisole were added to a freshly prepared solution of 4.6 g (70.5 mmol) KOH in 75 ml ethanol and 30 ml water. Over a period of 30 min, 20.0 g (70.5 mmol) 2,4-dibromoacetophenone in 150 EtOAc were added at 0° C. and the solution was stirred at RT over night. The suspension was concentrated and dissolved in EtOAc and water. The inorganic phase was extracted with EtOAC, the combined organic phases were washed with water and brine and dried over Na2SO4. Evaporation yielded 25.1 g (quant) 1-(4-Bromo-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone as white crystalline, MS: 336(M, 1Br). (In analogy to Jones, Charles D.; Jevnikar, Mary G.; Pike, Andrew J.; Peters, Mary K.; Black, Larry J.; Thompson, Allen R.; Falcone, Julie F.; Clemens, James A. Antiestrogens. 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY 156758), a remarkably effective estrogen antagonist with only minimal intrinsic estrogenicity. J. Med. Chem. (1984), 27(8), 1057-66.)
Quantity
10.09 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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